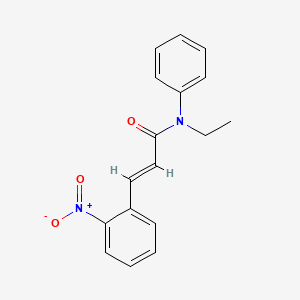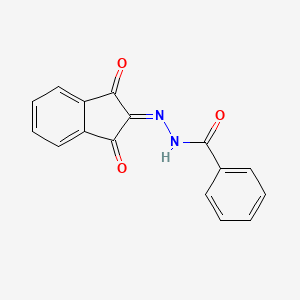
1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide, also known as PQQ, is a redox cofactor that is involved in various biological processes. It was first discovered in 1979 as a growth factor for bacteria, but its importance in human health has only been recognized in recent years. PQQ has been shown to have a wide range of potential benefits, including improved cognitive function, increased energy production, and antioxidant activity.
Wirkmechanismus
The mechanism of action of 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide is not fully understood, but it is thought to involve its role as a redox cofactor. This compound can donate and accept electrons, which allows it to act as an electron carrier in various biological processes. This compound has also been shown to activate certain signaling pathways in cells, which may contribute to its beneficial effects.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects that contribute to its potential health benefits. These include:
- Increased energy production: this compound enhances the activity of enzymes involved in cellular respiration, which can lead to increased energy production.
- Improved cognitive function: this compound promotes the growth of new mitochondria in brain cells, which can improve cognitive function.
- Antioxidant activity: this compound has antioxidant activity, which may help to protect cells from damage caused by free radicals.
- Neuroprotective effects: this compound has been shown to protect neurons from damage caused by oxidative stress and other factors.
- Anti-inflammatory effects: this compound has been shown to reduce inflammation in various tissues, which may contribute to its health benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide in lab experiments is its versatility. This compound can be used in a variety of assays and experimental systems, which makes it a useful tool for researchers studying various biological processes. Additionally, this compound is relatively stable and easy to work with, which makes it a convenient reagent for many experiments.
One limitation of using this compound in lab experiments is its cost. This compound is a relatively expensive reagent, which may limit its use in some experiments. Additionally, this compound can be difficult to synthesize, which may limit its availability for researchers who do not have access to specialized equipment or expertise.
Zukünftige Richtungen
There are many potential future directions for research on 1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide. Some possible areas of focus include:
- Further studies of this compound's effects on cognitive function and brain health
- Investigation of this compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's
- Studies of this compound's effects on mitochondrial function and energy metabolism
- Investigation of this compound's potential as an antioxidant and anti-inflammatory agent
- Development of new methods for synthesizing this compound that are more cost-effective and scalable
Overall, this compound is a promising compound with a wide range of potential health benefits. Further research is needed to fully understand its mechanisms of action and to explore its potential applications in various areas of medicine and biology.
Synthesemethoden
1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide can be synthesized in the laboratory using a variety of methods. One common approach involves the reaction of 2,3-diamino-5-methylpyrazine with 4-phenoxybenzaldehyde in the presence of a catalyst such as palladium on carbon. This reaction produces the intermediate 2,3-bis(4-phenoxybenzylamino)-5-methylpyrazine, which can then be oxidized to this compound using a mild oxidizing agent such as sodium hypochlorite.
Wissenschaftliche Forschungsanwendungen
1-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinoxalinone 4-oxide has been the subject of extensive scientific research due to its potential health benefits. Studies have shown that this compound can improve cognitive function by promoting the growth of new mitochondria in brain cells. This compound has also been shown to increase energy production by enhancing the activity of enzymes involved in cellular respiration. Additionally, this compound has antioxidant activity, which may help to protect cells from damage caused by free radicals.
Eigenschaften
IUPAC Name |
1-hydroxy-4-oxido-3-(4-phenoxyphenyl)quinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-20-19(21(24)17-8-4-5-9-18(17)22(20)25)14-10-12-16(13-11-14)26-15-6-2-1-3-7-15/h1-13,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEOQOJRQWNLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=[N+](C4=CC=CC=C4N(C3=O)O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5751283.png)
![3-(4-methoxyphenyl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B5751286.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5751294.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(2-nitrophenoxy)propanohydrazide](/img/structure/B5751302.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5751309.png)




![N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5751350.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5751354.png)
